molecular formula C23H32N2O4 B3462083 1-[(3,4-dimethoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine

1-[(3,4-dimethoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine

Cat. No.: B3462083
M. Wt: 400.5 g/mol
InChI Key: LTGXRWFAYVTBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of two aromatic rings substituted with methoxy and ethoxy groups, connected through a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 3-ethoxy-4-methoxybenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions to facilitate the formation of the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic rings can be reduced to form cyclohexane derivatives.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of compounds with different functional groups replacing the methoxy or ethoxy groups.

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and ethoxy groups may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    3,4,5-Trimethoxyphenethylamine (Mescaline): A naturally occurring psychedelic compound with similar structural features.

    4-Methoxybenzylamine: A simpler analogue with a single aromatic ring and a methoxy group.

Uniqueness

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine is unique due to the presence of both methoxy and ethoxy groups on two aromatic rings connected through a piperazine ring. This structural complexity provides distinct chemical and biological properties compared to its simpler analogues.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O4/c1-5-29-23-15-19(7-9-21(23)27-3)17-25-12-10-24(11-13-25)16-18-6-8-20(26-2)22(14-18)28-4/h6-9,14-15H,5,10-13,16-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGXRWFAYVTBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[(3,4-dimethoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[(3,4-dimethoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-[(3,4-dimethoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[(3,4-dimethoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[(3,4-dimethoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[(3,4-dimethoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.